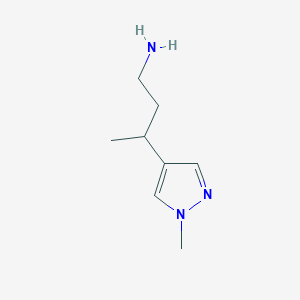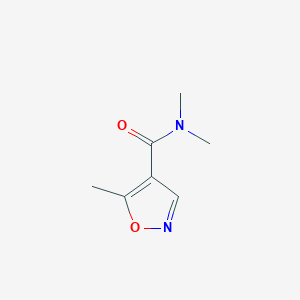
3-(1-Methylpyrazol-4-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methylpyrazol-4-yl)butan-1-amine is a chemical compound with versatile applications in scientific research. It has a molecular weight of 153.23 . This compound holds immense potential for studies in medicinal chemistry, drug development, and bioorganic synthesis.
Molecular Structure Analysis
The molecular formula of 3-(1-Methylpyrazol-4-yl)butan-1-amine is C8H15N3. The InChI code is 1S/C8H15N3/c1-7(3-4-9)8-5-10-11(2)6-8/h5-7H,3-4,9H2,1-2H3 .Physical And Chemical Properties Analysis
3-(1-Methylpyrazol-4-yl)butan-1-amine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application of bipyrazolic compounds, which may share structural similarities with "3-(1-Methylpyrazol-4-yl)butan-1-amine," is in corrosion inhibition. For instance, Chetouani et al. (2005) investigated the inhibitory effect of synthesized bipyrazole compounds on the corrosion of pure iron in acidic media. They found that these compounds act as efficient inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor (Chetouani et al., 2005).
Drug Development and Catalysis
Another area of application is in drug development and catalysis. For example, Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines, which are crucial for producing various enantioenriched compounds used in pharmaceuticals and materials science (Ellman, Owens, & Tang, 2002).
CO2 Capture
Bates et al. (2002) explored the use of a task-specific ionic liquid for CO2 capture. They synthesized an ionic liquid that reacts reversibly with CO2, effectively sequestering the gas as a carbamate salt, demonstrating potential applications in environmental sustainability (Bates et al., 2002).
Polymer Science
In polymer science, Lynn and Langer (2000) investigated poly(β-aminoesters) for their biodegradability and potential in drug delivery applications. Their research indicates the versatility of amines in developing non-toxic, degradable polymers suitable for medical applications (Lynn & Langer, 2000).
Synthetic Chemistry
Takahashi et al. (1972) reported on the palladium-catalyzed reactions of 1,3-dienes with active methylene compounds, demonstrating the utility of such catalysts in organic synthesis. This research showcases the broad applicability of catalytic systems in creating complex organic molecules (Takahashi, Miyake, & Hata, 1972).
Mecanismo De Acción
The mechanism of action of 3-(1-Methylpyrazol-4-yl)butan-1-amine is not specified in the search results. The mechanism of action for a compound typically depends on its intended use, such as whether it’s used for medicinal chemistry, drug development, or bioorganic synthesis.
Safety and Hazards
The safety information for 3-(1-Methylpyrazol-4-yl)butan-1-amine indicates that it is potentially dangerous. The hazard statements include H302, H315, H318, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).
Propiedades
IUPAC Name |
3-(1-methylpyrazol-4-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(3-4-9)8-5-10-11(2)6-8/h5-7H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGWHHSIJVLZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)



![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)


![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)




